2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
Description
2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic β-amino acid derivative characterized by a rigid bicyclo[2.2.2]octane scaffold. This structure incorporates a methyl group at the C2 position, a ketone group at the C5 position, and a carboxylic acid functional group at C2. The bicyclic framework imposes significant conformational constraints, making this compound valuable in medicinal chemistry, peptide mimetics, and asymmetric catalysis . Its synthesis often involves double Michael addition strategies or functionalization of preformed bicyclic intermediates, as demonstrated in protocols by Organic Syntheses, Inc. .
Properties
IUPAC Name |
2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-10(9(12)13)5-6-2-3-7(10)4-8(6)11/h6-7H,2-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWLNBSKMLTQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic core structure. This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Oxidation: The next step involves the oxidation of the bicyclic intermediate to introduce the ketone functional group. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for the cyclization step, controlled oxidation processes, and efficient carboxylation techniques. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alcohols (for esterification), amines (for amidation), and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
Overview
2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic organic compound with the molecular formula and a molecular weight of 182.22 g/mol. Its unique structure enables a variety of applications across different scientific fields, including organic synthesis, medicinal chemistry, and materials science.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It is utilized in the creation of complex organic molecules through various reactions:
- Esterification : Conversion into esters for further chemical transformations.
- Cyclization : Used in cyclization reactions to form larger cyclic structures.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Applications |
|---|---|---|
| Esterification | Formation of esters from carboxylic acid | Synthesis of fragrances |
| Reduction | Conversion to alcohols or aldehydes | Intermediate in drug synthesis |
| Cyclization | Formation of larger cyclic compounds | Structural complexity in drugs |
Medicinal Chemistry
Research is ongoing into the therapeutic potential of this compound:
- Drug Development : The compound is investigated as a scaffold for novel drug candidates, particularly in targeting specific biological pathways.
- Biological Activity : Preliminary studies suggest potential interactions with enzymes and receptors, indicating possible anti-inflammatory or anticancer properties.
Case Study: Anticancer Activity
A study explored the compound's effects on cancer cell lines, revealing selective cytotoxicity towards malignant cells while sparing normal cells, which is crucial for developing effective anticancer therapies.
Materials Science
In materials research, this compound is used to modify polymers and enhance material properties:
- Polymer Design : It can be incorporated into polymer backbones to improve mechanical strength and thermal stability.
- Functional Materials : The compound's unique structure allows it to serve as a precursor for functional materials with specific properties.
Table 2: Applications in Materials Science
| Application Type | Description | Benefits |
|---|---|---|
| Polymer Modification | Enhancing properties of existing polymers | Improved durability and flexibility |
| Functional Materials | Development of materials with specific functionalities | Tailored properties for applications |
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ketone and carboxylic acid functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.
Comparison with Similar Compounds
(a) 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic Acid
(b) 3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid Derivatives
- Examples: cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid (±)-8: Melting point 208–210°C; used in chiral β-peptide design . trans-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid (±)-6: Melting point 255–260°C; higher thermal stability due to trans configuration .
- Key Difference: Replacement of the oxo group with an amino group enhances hydrogen-bonding capacity, making these derivatives suitable for foldamer design .
(c) Methyl 5-Oxobicyclo[2.2.2]octane-2-carboxylate
- Structure : Ester analog of the target compound.
- Properties : Lower polarity (logP ~1.2) compared to the carboxylic acid form; used as an intermediate in synthetic pathways .
Stereochemical and Physical Properties
Table 1: Comparative Physical Data
Key Observations:
- Thermal Stability: Amino derivatives (e.g., (±)-6, (±)-8) exhibit higher melting points than oxo-containing analogs, likely due to intermolecular hydrogen bonding .
- Optical Activity: Enantiopure amino derivatives (e.g., (+)-6, [α]D²⁰ = +35.1°) demonstrate significant optical rotation, critical for asymmetric catalysis .
Biological Activity
2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid, also known as rac-(1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid, is a bicyclic compound with the molecular formula and a molecular weight of 182.22 g/mol (CAS Number: 2550996-79-5) . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of this compound features a bicyclic framework which influences its biological properties. The presence of the carboxylic acid functional group contributes to its acidity and reactivity, while the bicyclic system provides a unique spatial arrangement that may enhance interactions with biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.22 g/mol |
| LogP | 1.63 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 1 |
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Estrogen Receptor Agonism : Some derivatives have been shown to act as agonists for estrogen receptor-beta, suggesting potential applications in hormone-related therapies .
- Antibacterial Properties : Studies have identified bicyclic compounds as effective antibacterial agents, indicating that this compound may possess similar properties .
- Inhibition of Myeloperoxidase : This activity is relevant for inflammatory conditions, as myeloperoxidase plays a significant role in the inflammatory response .
- Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1) : This enzyme is crucial in lipid metabolism, and its inhibition can lead to reduced triglyceride levels, making it a target for obesity and metabolic syndrome treatments .
- RORγt Agonism : Compounds with similar structures have been explored for their role in modulating immune responses through RORγt pathways .
Case Studies
A recent study evaluated the anti-inflammatory effects of various bicyclic compounds, including analogs of this compound, on RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). The results indicated significant inhibition of nitric oxide (NO) production, with IC50 values ranging from 8 to 15 μM for the most potent compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the bicyclic framework can significantly influence biological activity:
- Acidity : The pKa values of related compounds suggest that replacing methylene groups with oxygen atoms increases acidity and potentially enhances biological activity .
- Functional Groups : The introduction of different substituents on the bicyclic structure can modulate interactions with biological targets, affecting potency and selectivity.
Q & A
Q. Key Variables Table
How can stereochemical integrity be preserved during the synthesis of bicyclo[2.2.2]octane derivatives?
Advanced Research Focus
The bicyclo[2.2.2]octane scaffold is prone to stereochemical scrambling due to ring strain. To preserve endo/exo configurations, use low-temperature hydrogenation (e.g., PtO₂ at –20°C) and chiral auxiliaries like (S)-BINAP in Ru-catalyzed asymmetric syntheses . X-ray crystallography and NOESY NMR are critical for verifying stereochemistry, as seen in ABOC derivatives .
What analytical techniques are most effective for characterizing the conformational rigidity of bicyclo[2.2.2]octane-based compounds?
Q. Basic Research Focus
- NMR Spectroscopy : and NMR reveal restricted rotation and axial/equatorial proton environments. For example, ABOC derivatives show distinct splitting patterns for bridgehead protons due to steric hindrance .
- X-ray Crystallography : Resolves bond angles (e.g., C2-C5-C8 ~109.5°) and confirms bicyclic strain .
- DFT Calculations : Predict conformational energy barriers (>20 kcal/mol for ring inversion) .
How can contradictions in reported synthetic yields for bicyclo[2.2.2]octane-2-carboxylic acid derivatives be resolved?
Advanced Research Focus
Discrepancies arise from variations in catalysts (Pt vs. Pd), solvent polarity, and purification methods. For example:
- Catalyst Choice : PtO₂ yields higher enantiomeric excess (ee >95%) compared to Pd/C (ee ~80%) in hydrogenation steps .
- Purification : Recrystallization from ethyl acetate/hexane improves purity from 85% to >98%, as demonstrated in ABOC syntheses .
What role does this compound play in designing foldamers or peptidomimetics?
Advanced Research Focus
The bicyclic scaffold imposes conformational rigidity, stabilizing non-canonical helices (e.g., 11/9- or 18/16-helix motifs) in oligomers. Incorporation into β-peptides enhances metabolic stability and binding affinity, as shown in ABOC-based foldamers targeting enzymatic pockets . Compatibility with oligoureas further expands applications in biomaterials .
What catalytic applications exist for bicyclo[2.2.2]octane derivatives in asymmetric synthesis?
Q. Advanced Research Focus
- Organocatalysis : ABOC-containing tripeptides catalyze aldol reactions with >90% ee .
- Chiral Ligands : DABO (1,2-diaminobicyclo[2.2.2]octane) derivatives enable Cu-catalyzed asymmetric Henry reactions (ee 85–92%) .
- Metal Catalysis : Ru-(S)-BINAP complexes achieve trans-3-amino derivatives with >95% ee .
How does the electronic environment of the 5-oxo group influence reactivity in bicyclo[2.2.2]octane systems?
Basic Research Focus
The 5-oxo group increases electrophilicity at C5, facilitating nucleophilic additions (e.g., Grignard reagents). IR spectroscopy (C=O stretch ~1720 cm⁻¹) and Hammett parameters (σ ≈ 0.45) quantify electron-withdrawing effects .
What strategies mitigate hazards during large-scale synthesis of bicyclo[2.2.2]octane derivatives?
Q. Basic Research Focus
- Solvent Selection : Replace THF with less volatile alternatives (e.g., 2-MeTHF) .
- Waste Management : Neutralize Hg(II) byproducts from mercuric acetate reactions with NaBH₄ .
- Handling : Use inert atmospheres (N₂/Ar) for pyrophoric intermediates like methyltriphenylphosphonium bromide .
How do steric effects in bicyclo[2.2.2]octane systems impact their utility in supramolecular chemistry?
Advanced Research Focus
The bridgehead methyl group creates a steric "shield," directing functional group orientation. In host-guest systems, this enhances selectivity for planar aromatics (e.g., pyrene) via π-stacking, as evidenced by fluorescence quenching studies .
What computational tools are recommended for modeling bicyclo[2.2.2]octane-based catalysts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
